N-(2-ethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a complex organic compound characterized by its unique chemical structure This compound is part of the sulfonamide class, which are known for their diverse applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves multiple steps, starting with the formation of the ethoxyphenyl group and the benzodioxepine ring system. One common approach is to start with 2-ethoxyaniline as the precursor, which undergoes a series of reactions including nitration, reduction, and cyclization to form the benzodioxepine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-ethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents onto the benzodioxepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and physical properties, making them suitable for various applications.
Scientific Research Applications
N-(2-ethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have biological activity, potentially serving as a lead compound for the development of new drugs or bioactive molecules.
Medicine: Sulfonamide derivatives are known for their antibacterial properties. This compound could be investigated for its potential use in treating bacterial infections.
Industry: The compound's chemical properties may make it useful in the development of new materials or as a component in various industrial processes.
Mechanism of Action
The mechanism by which N-(2-ethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide exerts its effects depends on its specific application. For example, if used as an antibacterial agent, the compound may inhibit bacterial growth by interfering with the synthesis of folic acid, a vital component for bacterial survival. The molecular targets and pathways involved would include enzymes involved in the folic acid synthesis pathway.
Comparison with Similar Compounds
N-(2-ethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide: Similar structure with an ethyl group instead of an ethoxy group.
N-(2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness: N-(2-ethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds. The ethoxy group may enhance the compound's solubility and stability, making it more suitable for certain applications.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-2-21-15-7-4-3-6-14(15)18-24(19,20)13-8-9-16-17(12-13)23-11-5-10-22-16/h3-4,6-9,12,18H,2,5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEGORYQXCECTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.